molecular formula C7H7NO3 B1192098 4-Nitroanisole CAS No. 100-17-4

4-Nitroanisole

Cat. No. B1192098
CAS RN: 100-17-4
M. Wt: 153.14
InChI Key: BNUHAJGCKIQFGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitroanisole has been explored through various methods, including temperature-sensitive photochemical aromatic substitution. Klán et al. (2002) reported a temperature-sensitive photochemical nucleophilic aromatic substitution on 4-nitroanisole by a hydroxide ion, highlighting the dramatic change in reaction regioselectivity with temperature. This study also introduced a technique for microwave-assisted photochemical synthesis as an efficient tool for organic synthesis (Klán et al., 2002).

Molecular Structure Analysis

Graneek et al. (2017) conducted a detailed study on the molecular structure of 4-nitroanisole, utilizing broadband microwave spectroscopy and tailored microwave pulses. They determined the molecular structure using Kraitchman's equations and a least-square fitting approach, revealing a large dipole moment which indicates potential applications in deceleration experiments using static electric fields or electromagnetic radiation (Graneek et al., 2017).

Chemical Reactions and Properties

Several studies have focused on the chemical reactions involving 4-nitroanisole, particularly its reductive transformation and susceptibility to coupling reactions. Kadoya et al. (2018) provided evidence of anaerobic coupling reactions between reduced intermediates of 4-nitroanisole, leading to the formation of azo dimers, which are a concern due to their potential toxicity (Kadoya et al., 2018).

Physical Properties Analysis

The physical properties of 4-nitroanisole, such as its solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. However, detailed studies specifically addressing the physical properties of 4-nitroanisole in the context of this response were not identified in the initial search. Further research in chemical databases or textbooks might provide comprehensive data on these aspects.

Chemical Properties Analysis

Jones et al. (1997) identified the cytochrome P450 isoforms involved in the O-demethylation of 4-nitroanisole in human liver microsomes, shedding light on the metabolic pathways and enzymatic interactions of 4-nitroanisole. This study underscores the importance of understanding the chemical properties and interactions of 4-nitroanisole with biological systems (Jones et al., 1997).

Scientific Research Applications

  • Environmental Contaminant Studies : 4-Nitroanisole undergoes reductive transformation to aromatic amines. It's a model compound for studying the formation of azo dimers in anaerobic conditions, which are potentially more toxic than the original nitroaromatic compounds (Kadoya et al., 2018).

  • SERS Applications : The adsorption of 4-Nitroanisole on silver colloidal nanoparticles was investigated through surface-enhanced Raman spectroscopy (SERS), highlighting its role in changing the electronic structure of molecules (Muniz-Miranda, 2013).

  • Molecular Spectroscopy : The rotational spectrum of 4-Nitroanisole was studied for molecular structure determination and the exploration of population transfer between rotational states using microwave spectroscopy (Graneek et al., 2017).

  • Analytical Chemistry : It's used in simultaneous determination studies with other compounds like 4-nitrophenol and 4-nitrocatechol using phase-sensitive ac polarography (Burgschat & Netter, 1977).

  • Photoreactive Studies : Its behavior towards nucleophilic reagents under photo-excited conditions has been explored (Hartsuiker et al., 1971).

  • Cytochrome P450 Studies : Identification of the cytochrome P450 isoforms involved in the O-demethylation of 4-nitroanisole in human liver microsomes has been a subject of study, indicating its relevance in metabolic pathway research (Jones et al., 1997).

  • Controlled Release Studies : Investigated for its controlled release from poly(lactic acid) nanoparticles, which is significant in drug delivery and controlled release systems (Romero-Cano & Vincent, 2002).

  • Catalysis Research : Studied for its controlled nitration over various catalyst systems, highlighting its role in the production of pharmaceuticals and dyes (Adamiak, 2015).

  • Ecotoxicology : 4-Nitroanisole's ecotoxicological profile has been assessed in studies related to munitions compounds (Dodard et al., 2013).

properties

IUPAC Name

1-methoxy-4-nitrobenzene
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InChI

InChI=1S/C7H7NO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
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InChI Key

BNUHAJGCKIQFGE-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID9059208
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Molecular Weight

153.14 g/mol
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Physical Description

Nitroanisole appears as a light red or amber-colored liquid or crystals. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS]
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Boiling Point

531 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
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Density

1.254 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

1 mmHg at 127 °F ; 18.5 mmHg at 167 °F; 30.0 mmHg at 194 °F (NTP, 1992), 0.01 [mmHg]
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Product Name

4-Nitroanisole

CAS RN

91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole), 100-17-4
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Melting Point

48.9 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

To probe the scope of the photonitration reaction, the nitration of 9,9-dioctylfluorene, anisole and 1,2-dimethoxybenzene by RDX and PETN was investigated. Extended photolysis (5 h) of a mixture of 9,9-dioctylfluorene and either RDX or PETN in 1:1 acetonitrile:THF at either 254, 313, 334, or 356 nm did not generate any observable products and 9,9-dioctylfluorene was recovered in ca. 90% yield. Photolysis of anisole with RDX or PETN yielded only trace amounts of 4-nitroanisole (<1% GC yield) after 4 hours. Photolysis of 1,2-dimethoxybenzene with either RDX or PETN yielded 1,2-dimethoxy-4-nitrobenzene in only ca. 8% yield after 2 hours; moreover this reaction did not proceed cleanly and numerous polar photoproducts were observed. Based on this set of experiments, anilines were selected as candidates for potential indicators. To create fluorogenic indicators based on the facile nitration reaction between aromatic amines and the photofragmentation products of RDX and PETN, 9,9-disubstituted 9,10-dihydroacridines (DHAs) were targeted as chemosensory.
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Synthesis routes and methods II

Procedure details

0.80 grams (5 millimoles) of anhydrous sodium p-nitrophenolate and 0.52 grams (5 millimoles) of N-methyl,N-nitrosourea were added to 25 milliliters of 1,2-dimethoxyethane kept dry with molecular sieves and a drying tube. This mixture was maintained at 0° C. for one hour and then elevated to room temperature for six hours while constant stirring was maintained. Solvent was evaporated and the residue treated simultaneously with ether and water. This mixture was shaken and the aqueous layer was removed. The ether layer was washed with potassium hydroxide (0.1 N, 3× 50 milliliters) to remove any unreacted phenol. The ether layer was washed with water (3×50 milliliters) and dried with magnesium sulfate. Filtration afforded a clear solution which was concentrated under diminished pressure to yield 0.70 grams of p-nitroanisole (about 90 percent, melting point 52°-53°. This was shown to be identical with an authentic sample.
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Synthesis routes and methods III

Procedure details

A solution of 8.2 g (50 mmole) of 4-tertbutylanisole in 15 ml of ethylene dichloride was placed in a 40 ml two necked round-bottomed flask equipped with a thermometer, a dropping funnel and magnetic stirring bar. The flask was placed in an ice-water bath and the contents were stirred and cooled. When the temperature reached +4° C., 4.72 g (3.32 ml, 52.4 mmol) of 70% nitric acid was added at such a rate that the temperature of the reaction mixture remained below 10° C. The completion of the acid addition took 15 minutes. Then the reaction mixture was stirred for 15 minutes while the flask was still immersed in the ice-water bath. After this time the reaction mixture was allowed to warm-up to 23° C. and left for 3 more hours with stirring to complete the nitration. The stirring was then stopped and the lower (organic) layer was collected. From this solution ethylene dichloride is removed by rotary evaporation at 40° C. under 20 mmHg and an oily residue was subjected to vacuum distillation. A 6" Vigreux column and a pressure of 1 mmHg was applied. These conditions afforded separation of the 4-nitroanisole bp 86° C. from 2-nitro-4-tertbutylanisole bp 102°-105° C. It resulted in the collection of 7.576 g of 99.1% pure 2-nitro-4-tertbutylanisole and 2.116 g of 96.4% pure 4-nitroanisole, mp 54° C. wth a total yield of 72.5% of 2-nitro-4-tertbutylanisole.
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Yield
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Citations

For This Compound
2,850
Citations
A Cantos, J Marquet, M Moreno-Manas… - The Journal of …, 1990 - ACS Publications
… in the photoreaction between 4-nitroanisole and pyridine. We have found an even more … (GlyNH2) photosubstitutes the nitro group in 4-nitroanisole in spite of being a primary amine. We …
Number of citations: 47 pubs.acs.org
JH Atherton, RB Moodie, DR Noble - Journal of the Chemical Society …, 2000 - pubs.rsc.org
… These included 4-nitroanisole (usually present in small and nearly constant concentration throughout the run and possibly at least in part a contaminant of the 4-nitrosoanisole used) …
Number of citations: 10 pubs.rsc.org
WM Kadoya, R Sierra-Alvarez, B Jagadish, S Wong… - Chemosphere, 2019 - Elsevier
… Our recent study identified the formation of 4,4′-dimethoxyazobenzene (3) in incubations of 4-nitroanisole in anaerobic sludge (Kadoya et al., 2018). We chose 4-nitroanisole as a …
Number of citations: 5 www.sciencedirect.com
WM Kadoya, R Sierra-Alvarez, S Wong, L Abrell… - Chemosphere, 2018 - Elsevier
… of 4-nitroanisole, a model compound for DNAN, into AGS incubations over a period of 1.6 days. The temporal additions of 4-nitroanisole … The time interval between 4-nitroanisole spikes …
Number of citations: 11 www.sciencedirect.com
J Hawari, F Monteil-Rivera, NN Perreault, A Halasz… - Chemosphere, 2015 - Elsevier
… iron or bacteria regioselectively produced 2-amino-4-nitroanisole (2-ANAN) which, under … gave photodegradable intermediates 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol. …
Number of citations: 135 www.sciencedirect.com
P Klán, R Růžička, D Heger, J Literák… - Photochemical & …, 2002 - Springer
A temperature-sensitive photochemical nucleophilic aromatic substitution on 4-nitroanisole by a hydroxide ion in homogeneous solutions, in a two-phase system under phase-transfer …
Number of citations: 18 link.springer.com
BC JONES*, CA Tyman, DA Smith - Xenobiotica, 1997 - Taylor & Francis
… One reason for the wide usage of 4-nitroanisole as a cytochrome … However whilst 4-nitroanisole is commonly used as a non-… cytochrome P450s metabolize 4-nitroanisole and hence …
Number of citations: 35 www.tandfonline.com
A Schäfer, H Harms, AJB Zehnder - Biodegradation, 1996 - Springer
… 4-nitroanisole as the sole source of carbon and energy. Additionally, we propose a pathway for the degradation of 4-nitroanisole … able to grow on 4-nitroanisole as single carbon source …
Number of citations: 45 link.springer.com
M Aryafard, M Jahanshahi… - Journal of Chemical & …, 2019 - ACS Publications
… Maximum wave numbers of 4-nitroaniline and 4-nitroanisole based on the solvatochromic … , but the same behavior was not seen for 4-nitroanisole. Therefore, shift wavelengths of 4-…
Number of citations: 11 pubs.acs.org
JB Graneek, C Pérez, M Schnell - The Journal of Chemical Physics, 2017 - pubs.aip.org
… 4-nitroanisole. Although this study was able to determine the rotational constants for 4-nitroanisole, … In addition to structural determination of 4-nitroanisole and understanding the effects …
Number of citations: 9 pubs.aip.org

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